molecular formula C11H15BrO B13592639 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene

1-(3-Bromopropyl)-4-methoxy-2-methylbenzene

Katalognummer: B13592639
Molekulargewicht: 243.14 g/mol
InChI-Schlüssel: ALDQONSXYKOQGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a bromopropyl group, a methoxy group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene typically involves the bromination of 4-methoxy-2-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as toluene or xylene and may involve microwave irradiation to accelerate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and reaction parameters is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-4-methoxy-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Bromopropyl)-4-methoxybenzene: Lacks the methyl group, making it less sterically hindered.

    1-(3-Bromopropyl)-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and solubility.

    1-(3-Bromopropyl)-4-methylbenzene: Lacks the methoxy group, altering its electronic properties.

Uniqueness: 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and solubility. The combination of these functional groups makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H15BrO

Molekulargewicht

243.14 g/mol

IUPAC-Name

1-(3-bromopropyl)-4-methoxy-2-methylbenzene

InChI

InChI=1S/C11H15BrO/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3

InChI-Schlüssel

ALDQONSXYKOQGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.